molecular formula C22H26N2O4S3 B2789967 N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine CAS No. 896678-04-9

N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine

Cat. No. B2789967
CAS RN: 896678-04-9
M. Wt: 478.64
InChI Key: OUHOJLNDGDQSDF-UHFFFAOYSA-N
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Description

N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell proliferation and survival. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer cell biology and developing new cancer therapies. However, its low solubility in water and organic solvents can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of focus is the development of new therapeutic applications for this compound, particularly in the field of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and biomolecules.

Synthesis Methods

The synthesis of N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine involves the reaction of benzylamine, butylamine, tosyl chloride, and 2-aminothiazole in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.

Scientific Research Applications

N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-benzyl-N-butyl-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S3/c1-4-5-15-24(16-18-9-7-6-8-10-18)21-20(23-22(29-21)30(3,25)26)31(27,28)19-13-11-17(2)12-14-19/h6-14H,4-5,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHOJLNDGDQSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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